molecular formula C16H19N3 B11945394 2,3'-Dimethyl-4-(dimethylamino)azobenzene CAS No. 32267-91-7

2,3'-Dimethyl-4-(dimethylamino)azobenzene

Cat. No.: B11945394
CAS No.: 32267-91-7
M. Wt: 253.34 g/mol
InChI Key: IGPUGQAOESWGMS-UHFFFAOYSA-N
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Description

2,3’-Dimethyl-4-(dimethylamino)azobenzene is an organic compound with the molecular formula C16H19N3. It belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dimethyl-4-(dimethylamino)azobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The reaction conditions usually require an acidic medium to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of 2,3’-Dimethyl-4-(dimethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,3’-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3’-Dimethyl-4-(dimethylamino)azobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dimethyl-4-(dimethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and can influence its interaction with other molecules. The molecular targets and pathways involved include interactions with cellular components and potential modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’-Dimethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and photochemical properties. This makes it particularly useful in applications requiring precise control over photoisomerization and electronic interactions .

Properties

CAS No.

32267-91-7

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

N,N,3-trimethyl-4-[(3-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C16H19N3/c1-12-6-5-7-14(10-12)17-18-16-9-8-15(19(3)4)11-13(16)2/h5-11H,1-4H3

InChI Key

IGPUGQAOESWGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N(C)C)C

Origin of Product

United States

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